
Selagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selagine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Selagine typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino group and the ethylidene and methyl substituents. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene and methyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the tricyclic core or to reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide variety of functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Selagine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
- (1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
- (1R,9S,12S)-1,10,12-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene
Uniqueness: The uniqueness of Selagine lies in its specific substitution pattern and the presence of the amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds.
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
(1S,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m1/s1 |
InChI 键 |
ZRJBHWIHUMBLCN-BMIGLBTASA-N |
手性 SMILES |
CC=C1[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |
规范 SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[[[[oxo(thiophen-2-yl)methyl]amino]-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1222445.png)

![1-[3-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1222449.png)

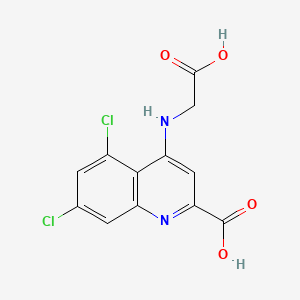
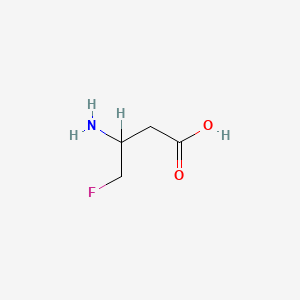

![1-[(Phosphonooxy)methyl]ethylene dilaurate](/img/structure/B1222455.png)
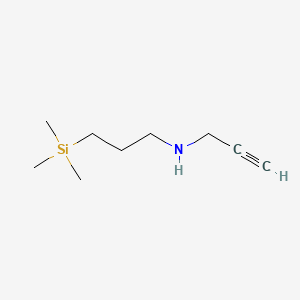
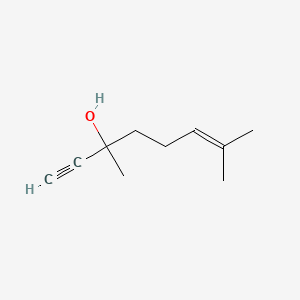
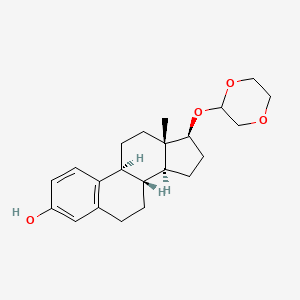
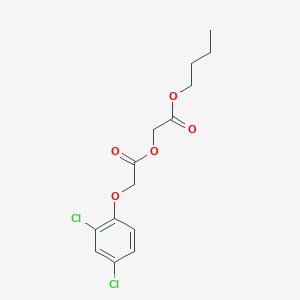
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)
